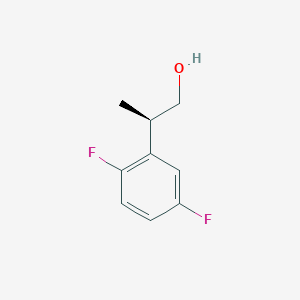

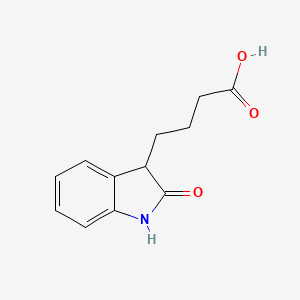

![molecular formula C20H14N2O2S B2399649 4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 313403-89-3](/img/structure/B2399649.png)

4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many biologically active compounds and have been observed to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of thiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide” would depend on its specific structure and substituents.Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including “4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have been reported to act as analgesic (pain-relieving) and anti-inflammatory agents . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . They could potentially be used in the development of new antimicrobial and antifungal drugs.

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral activity . This suggests potential applications in the treatment of viral infections.

Diuretic Activity

Thiazole derivatives have been reported to act as diuretics . Diuretics help the body get rid of excess water and salt.

Anticonvulsant Activity

Thiazole derivatives have shown anticonvulsant activity . They could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective activity . This suggests potential applications in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been reported to act as antitumor or cytotoxic agents . This makes them potentially useful in the treatment of cancer.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary based on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their specific structures .

Result of Action

Thiazole derivatives have been reported to exhibit various biological effects, such as antimicrobial, antitumor, and antioxidant activities .

Action Environment

The biological outcomes of thiazole derivatives can be affected to a great extent by the substituents on the thiazole ring .

Future Directions

properties

IUPAC Name |

4-acetyl-N-benzo[g][1,3]benzothiazol-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c1-12(23)13-6-8-15(9-7-13)19(24)22-20-21-17-11-10-14-4-2-3-5-16(14)18(17)25-20/h2-11H,1H3,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIJUPOMSUKGTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2399572.png)

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2399577.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone](/img/structure/B2399579.png)

![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)

![3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399584.png)

![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)